1,8-Naphthyridin-2-amine

概述

描述

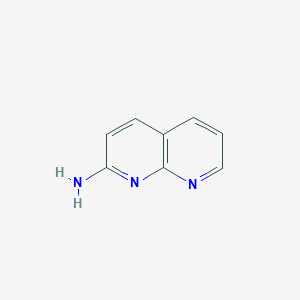

1,8-Naphthyridin-2-amine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, and an amino group at position 2

准备方法

Synthetic Routes and Reaction Conditions:

-

Multicomponent Reactions: One of the efficient methods for synthesizing 1,8-Naphthyridin-2-amine involves multicomponent reactions. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) yields trisubstituted 2-amino-1,8-naphthyridines .

-

Friedländer Approach: Another method involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a copper catalyst (Cu(OTf)2) and diethylamine (Et2NH). This method efficiently produces 3-substituted 1,8-naphthyridines .

-

Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, in the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to yield 1,8-naphthyridines in good yields .

Industrial Production Methods:

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, is also being explored to make the production process more sustainable .

化学反应分析

Friedländer Reaction

This classical method constructs the 1,8-naphthyridine core via acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds.

Example :

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde + Cyclic ketone | HCl (acidic conditions) | 3-Substituted-1,8-naphthyridin-4-one | 65–78% |

Key Insight : Copper catalysts (e.g., Cu(OTf)₂) enhance regioselectivity in alkyne-involved variants, enabling efficient synthesis of 3-aryl/alkyl derivatives .

Combes Reaction

Condensation of 2,6-diaminopyridine with 1,3-diketones in polyphosphoric acid (PPA):

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine + Acetylacetone | PPA, 120°C, 4 hr | 2-Amino-5,7-dimethyl-1,8-naphthyridine | 82% |

Mechanism : Cyclodehydration forms the fused pyridine ring, with PPA acting as both acid catalyst and dehydrating agent .

Suzuki Coupling and Pictet-Spengler Cyclization

A two-step protocol for functionalized derivatives:

Step 1 : Suzuki-Miyaura coupling of 2-amino-3-bromopyridine with heteroaryl boronic acids (e.g., furan-3-boronic acid).

Step 2 : Pictet-Spengler cyclization with aldehydes under acidic conditions.

Application : Generates polycyclic frameworks with potential bioactivity .

Meth-Cohn Reaction

Direct formylation and chlorination using Vilsmeier-Haack reagent:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(Pyridin-2-yl)acetamide | POCl₃/DMF, 80°C, 6 hr | 2-Chloro-3-formyl-1,8-naphthyridine | 68% |

Utility : Introduces electrophilic sites for downstream functionalization (e.g., nucleophilic substitution) .

Catalyst-Free Cyclization

A solvent-free approach using glycerol as a green solvent and cyclizing agent:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopicoline + Glycerol | 160°C, 8 hr | Methyl-1,8-naphthyridine-3-carboxylate | 74% |

Advantage : Eliminates toxic solvents and reduces purification steps .

Nucleophilic Substitution

The 2-amino group undergoes alkylation/acylation:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-1,8-naphthyridin-2-amine | 85% | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-1,8-naphthyridin-2-amine | 78% |

Note : Steric hindrance at the 2-position limits reactivity with bulky electrophiles.

科学研究应用

Medicinal Chemistry

1,8-Naphthyridin-2-amine and its derivatives have shown promising biological activities, making them valuable in drug development.

Antibacterial and Antifungal Activities

Research indicates that 1,8-naphthyridine derivatives possess substantial antibacterial properties. They have been studied for their ability to enhance the efficacy of existing antibiotics against multi-drug resistant bacterial strains. For instance, studies have demonstrated that these derivatives can interact synergistically with fluoroquinolones, enhancing their antibacterial action by inhibiting bacterial topoisomerase enzymes, which are crucial for DNA replication in bacteria .

Antitumor Properties

The compound also exhibits anti-tumor activities. Its derivatives have been investigated for their potential in cancer therapy, showing effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine structure can lead to improved therapeutic effects .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial and antitumor properties, this compound has been explored for its anti-inflammatory and analgesic effects. It is believed to modulate inflammatory pathways, offering potential therapeutic benefits in treating chronic inflammatory diseases .

Coordination Chemistry

This compound acts as a polydentate ligand in coordination chemistry. Its ability to coordinate with various metal ions allows it to form stable metal complexes that exhibit unique catalytic and luminescent properties. These complexes have applications in catalysis and as fluorescent probes in sensing applications .

Metal Complexes

The coordination of 1,8-naphthyridine with metals can enhance the biocompatibility of the resulting complexes. This property is particularly useful in developing drug delivery systems where metal complexes can serve as carriers for therapeutic agents .

Environmental Applications

The compound has also been utilized in environmental monitoring. For example, 1,8-naphthyridine derivatives have been developed as chemosensors for detecting heavy metals like mercury in food products and biological samples. These sensors leverage the compound's affinity for metal ions to provide sensitive detection methods .

Fluorescent Sensors

Recent advancements include the development of dual chemosensors based on 1,8-naphthyridine that can detect mercury contamination in high fructose corn syrup. The sensors utilize cooperative binding mechanisms to enhance sensitivity towards toxic metal ions .

Material Science

In material science, this compound derivatives are being explored for their potential in creating novel materials with unique properties.

Polymerization and Supramolecular Chemistry

The ability of these compounds to form hydrogen bonds allows them to participate in supramolecular chemistry, leading to the development of new polymeric materials with enhanced mechanical properties and stability . Their application in creating functional materials is an area of active research.

Data Summary Table

Case Studies

- Antibacterial Study : A study conducted on the interaction between 1,8-naphthyridine derivatives and fluoroquinolones showed that these compounds significantly enhanced the antibacterial action against resistant strains of E. coli and S. aureus. The findings suggest a potential pathway for developing new antibiotic therapies using these derivatives .

- Environmental Sensing : Research on a dual chemosensor utilizing 1,8-naphthyridine demonstrated its effectiveness in detecting mercury levels in food products. The sensor's sensitivity was improved through the cooperative binding mechanism involving D-fructose .

- Material Development : Investigations into polymerization processes involving 1,8-naphthyridine derivatives revealed their ability to form stable complexes that could be utilized in creating novel materials with tailored properties for specific applications .

作用机制

The mechanism of action of 1,8-Naphthyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to inhibit topoisomerase-II, an enzyme involved in DNA replication, leading to anticancer effects . The presence of the amino group at position 2 allows for hydrogen bonding and other interactions with biological targets, enhancing the compound’s activity.

相似化合物的比较

1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 5.

1,6-Naphthyridine: This isomer has nitrogen atoms at positions 1 and 6 and is known for its anticancer and antimicrobial properties.

Uniqueness of 1,8-Naphthyridin-2-amine:

This compound is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group at position 2. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and industrial applications .

生物活性

1,8-Naphthyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by various research findings and case studies.

This compound (CAS No. 15992-83-3) has the molecular formula and a molecular weight of 145.16 g/mol. It is characterized by a bicyclic structure that contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions and microwave-assisted synthesis, which are noted for their efficiency and yield improvements .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has demonstrated that derivatives of this compound can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance, studies show that when combined with fluoroquinolones like norfloxacin and ofloxacin, this compound significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .

Table 1: Synergistic Effects on Antibiotic Activity

| Antibiotic | MIC Without this compound (µg/mL) | MIC With this compound (µg/mL) |

|---|---|---|

| Norfloxacin | 32 | 4 |

| Ofloxacin | 16 | 2 |

| Lomefloxacin | 16 | 2 |

This synergistic effect suggests that this compound may act by inhibiting bacterial topoisomerases, similar to fluoroquinolones, thereby enhancing the overall antibacterial action .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been identified as an effective agent against several cancer types through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been found to inhibit topoisomerase I and II, which are critical enzymes in DNA replication and transcription .

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Topoisomerase Inhibition : Prevents DNA unwinding necessary for replication.

- Angiogenesis Inhibition : Reduces blood vessel formation in tumors.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound possess anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. These compounds have shown potential as analgesics as well, providing pain relief through various pathways including inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

- Study on Bacterial Resistance : A study published in Antibiotics demonstrated that combining 1,8-naphthyridin derivatives with traditional antibiotics significantly improved outcomes against resistant strains of E. coli and S. aureus .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with naphthyridine derivatives resulted in a marked reduction in cell viability compared to controls, indicating strong anticancer activity .

属性

IUPAC Name |

1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADWWWVIYEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400260 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-83-3 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。